1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
Description
Chemical Structure and Synthesis
1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is a piperazine derivative featuring a sulfonyl group at the 1-position substituted with a 4-fluoro-3-methylphenyl moiety and a 4-methoxyphenyl group at the 4-position. Its molecular formula is C₁₇H₁₈F₂N₂O₃S, with an average molecular mass of 392.40 g/mol and a ChemSpider ID of 918861 .
The synthesis of such compounds typically involves reacting piperazine with substituted aryl sulfonyl chlorides in tetrahydrofuran (THF) at controlled temperatures, followed by purification via crystallization . For example, 4-fluoro-3-methylbenzenesulfonyl chloride reacts with piperazine to form the sulfonylated intermediate, which is subsequently functionalized at the 4-position with a 4-methoxyphenyl group.
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-14-13-17(7-8-18(14)19)25(22,23)21-11-9-20(10-12-21)15-3-5-16(24-2)6-4-15/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYXEZLIOPHZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine typically involves multiple steps:
-
Formation of the Piperazine Core:
- Starting with piperazine, the core structure is prepared by reacting with appropriate sulfonyl and phenyl reagents.
- Example: Piperazine can be reacted with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl piperazine intermediate.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
- Oxidation of the methoxy group yields a hydroxyl derivative.
- Reduction of the sulfonyl group yields a sulfide derivative.
- Substitution of the fluoro group yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl and methoxyphenyl groups can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table highlights critical differences between the target compound and its analogs:
Functional Group Impact on Properties
- Sulfonyl Group : Enhances metabolic stability and hydrogen-bonding capacity, critical for receptor interactions. Dual sulfonyl groups (e.g., in benzodioxin analog ) may improve binding affinity but reduce solubility.
- 4-Methoxyphenyl vs.
- Benzodioxin and Methyl Substitutions : Benzodioxin improves aqueous solubility , while methyl groups (e.g., in ) increase lipophilicity, affecting blood-brain barrier penetration.
Biological Activity
The compound 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 348.43 g/mol. The compound features a piperazine ring substituted with a sulfonyl group and aromatic moieties, which are crucial for its biological interactions.
Structural Formula
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of piperazine have been shown to inhibit various viral infections, including HIV and herpes simplex virus (HSV).
- Case Study : A study demonstrated that certain piperazine derivatives reduced the viral load in cell cultures infected with HSV by up to 69% at specific concentrations .
Antimicrobial Properties
This compound also shows promise as an antimicrobial agent. Research indicates that similar sulfonamide-based compounds possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Data Table: Antimicrobial Activity
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| This compound | P. aeruginosa | 20 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
- Research Findings : In a controlled experiment, the compound reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
The biological activity of this compound is believed to be mediated through its interaction with specific receptors or enzymes involved in viral replication and bacterial growth. The sulfonamide group may play a pivotal role in these interactions due to its ability to mimic substrates for enzyme binding.
Proposed Mechanisms
- Inhibition of Viral Enzymes : The compound may inhibit viral proteases or polymerases critical for viral replication.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacteria, leading to cell lysis.
Q & A
Q. What are the recommended methods for synthesizing 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, and what critical parameters influence yield and purity?
Synthesis typically involves multi-step reactions, starting with sulfonylation of the piperazine core. Key steps include:
- Sulfonyl chloride preparation : Reacting 4-fluoro-3-methylbenzenesulfonyl chloride with the piperazine intermediate under anhydrous conditions to avoid hydrolysis .
- Coupling reactions : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to attach the 4-methoxyphenyl group.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Critical parameters include temperature control (<0°C during sulfonylation to prevent side reactions), moisture-free environments, and stoichiometric precision. Yield optimization often requires iterative adjustments of solvent polarity and reaction time .
Q. Which analytical techniques are most effective for confirming structural integrity and purity, and how should these methods be optimized?
- NMR spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) identifies substituent positions and confirms sulfonyl group integration. Optimize by using high-field instruments (≥400 MHz) to resolve overlapping signals .
- Mass spectrometry : High-resolution ESI-MS (electrospray ionization) validates molecular weight ([M+H]+ expected at m/z 375.12). Calibrate with internal standards like sodium formate .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% target). Adjust gradient elution to separate byproducts .
Q. What factors influence the stability of this compound under various storage conditions, and how can degradation products be characterized?
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the sulfonyl group.
- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide bond.
- Degradation analysis : LC-MS/MS identifies breakdown products (e.g., free piperazine or demethylated derivatives). Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity against specific enzyme targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin 5-HT1A). Focus on sulfonyl and methoxy groups’ roles in hydrogen bonding and hydrophobic interactions .
- In vitro assays : Measure IC50 values via competitive binding assays (radioligands like [3H]-WAY-100635 for 5-HT1A). Compare with structurally analogous compounds (e.g., 4-fluorophenyl vs. 4-methoxyphenyl derivatives) to isolate substituent effects .
- Mutagenesis : Engineer receptor mutants (e.g., Tyr390Ala in 5-HT1A) to validate binding site interactions .
Q. What strategies are effective in resolving enantiomers of sulfonylated piperazine derivatives, and how does stereochemistry impact biological activity?
- Chiral chromatography : Use Chiralpak IA/IB columns with hexane/ethanol (90:10) to separate enantiomers. Optimize flow rate (1 mL/min) for baseline resolution .
- Asymmetric synthesis : Employ (-)-sparteine-mediated lithiation-trapping to generate enantiopure intermediates. This method achieves >90% enantiomeric excess (ee) for α-substituted piperazines .
- Biological impact : Test enantiomers in receptor binding assays. For example, (R)-enantiomers may show 10-fold higher 5-HT1A affinity due to optimized steric fit .
Q. What computational approaches are recommended for predicting binding affinity to neurological receptors?
- Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Calculate binding free energy via MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) .
- Quantum mechanics (QM) : DFT (B3LYP/6-31G*) models electronic effects of the fluorine atom on sulfonyl group polarization .
- Machine learning : Train models on datasets like ChEMBL to predict off-target interactions (e.g., dopamine D2 receptor cross-reactivity) .
Q. How should researchers address contradictory data regarding intermediate reactivity in the synthesis pathway?
- In situ monitoring : Use FT-IR spectroscopy to track intermediate formation (e.g., sulfonamide NH stretch at 3300 cm⁻¹). Identify side reactions (e.g., over-sulfonylation) early .
- Controlled experiments : Systematically vary reaction parameters (e.g., temperature, solvent polarity) to isolate conditions causing discrepancies. For example, trace water may hydrolyze sulfonyl chloride, reducing yield .
- DFT calculations : Model transition states to explain unexpected reactivity (e.g., steric hindrance from 3-methyl group slowing sulfonylation) .
Q. What methodologies investigate the mechanism of action in modulating neurotransmitter receptors?
- Radioligand displacement assays : Use [3H]-ketanserin for 5-HT2A receptor binding. Calculate Ki values via Cheng-Prusoff equation to quantify inhibition .
- Calcium flux assays : FLIPR (Fluorometric Imaging Plate Reader) measures intracellular Ca²⁺ changes in HEK-293 cells expressing GPCRs .
- Western blotting : Quantify downstream signaling (e.g., ERK phosphorylation) to confirm receptor activation/inhibition .
Q. How can researchers investigate polymorphism, and what implications do crystalline forms have on pharmacological properties?
- X-ray crystallography : Grow single crystals via vapor diffusion (acetone/water). Resolve structures to identify polymorphs (e.g., Form I vs. Form II) .
- DSC/TGA : Differential scanning calorimetry (DSC) detects melting point variations (ΔHfusion). Thermogravimetric analysis (TGA) assesses stability up to 300°C .
- Bioavailability : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2). Form I may exhibit 2x faster dissolution, enhancing oral absorption .
Q. What advanced techniques optimize reaction conditions for synthesizing enantiomerically pure derivatives?
- Microreactor technology : Continuous-flow systems reduce side reactions via precise temperature control (±0.5°C) and rapid mixing .
- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., catalyst loading, solvent ratio). Response surface models predict optimal conditions for >95% yield .
- In-line analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy monitor reaction progress in real-time, enabling adaptive control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
